molecular formula C6H12O2 B14142665 3-Methylpent-4-ene-1,3-diol CAS No. 20941-07-5

3-Methylpent-4-ene-1,3-diol

Cat. No.: B14142665
CAS No.: 20941-07-5
M. Wt: 116.16 g/mol
InChI Key: MFDAOGRWLFAQNK-UHFFFAOYSA-N
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Description

3-Methylpent-4-ene-1,3-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it also features a double bond in its structure. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpent-4-ene-1,3-diol can be synthesized through several methods. One common approach involves the reaction of isobutene with formaldehyde under specific conditions. This reaction typically requires a catalyst and controlled temperature and pressure to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methylpent-4-ene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

3-Methylpent-4-ene-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methylpent-4-ene-1,3-diol exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of hydroxyl groups and a double bond allows it to participate in hydrogen bonding and other interactions, affecting its reactivity and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylpent-2-ene-1,5-diol
  • 4-Methylpent-3-en-2-one
  • 3-Chlorobut-2-ene

Uniqueness

3-Methylpent-4-ene-1,3-diol is unique due to its specific arrangement of hydroxyl groups and a double bond, which imparts distinct chemical and physical properties. This makes it valuable for specific synthetic applications and research studies .

Properties

CAS No.

20941-07-5

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

3-methylpent-4-ene-1,3-diol

InChI

InChI=1S/C6H12O2/c1-3-6(2,8)4-5-7/h3,7-8H,1,4-5H2,2H3

InChI Key

MFDAOGRWLFAQNK-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)(C=C)O

Origin of Product

United States

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